2-Hydroxyatrazine chemical structure and properties
2-Hydroxyatrazine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyatrazine is a major metabolite of the widely used herbicide atrazine (B1667683). It is formed through the hydrolytic dechlorination of atrazine in the environment and within organisms. Unlike its parent compound, 2-Hydroxyatrazine does not exhibit herbicidal properties. However, its persistence in the environment and potential toxicological effects, particularly on renal function, have made it a subject of scientific interest. This technical guide provides a detailed overview of the chemical structure, properties, analytical methodologies, and toxicological profile of 2-Hydroxyatrazine.
Chemical Structure and Properties
2-Hydroxyatrazine, with the IUPAC name 4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2(1H)-one, is a triazine compound where the chlorine atom of atrazine is replaced by a hydroxyl group.[1][2] This structural change significantly alters its chemical and biological properties.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one[2] |
| CAS Number | 2163-68-0[2] |
| Molecular Formula | C8H15N5O[2][3] |
| Canonical SMILES | CCNC1=NC(=O)NC(=N1)NC(C)C[2] |
| InChI | InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5(2)3)13-8(14)12-6/h5H,4H2,1-3H3,(H3,9,10,11,12,13,14)[1][2][3] |
| InChIKey | NFMIMWNQWAWNDW-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 197.24 g/mol | [2][3][4][5] |
| Appearance | Solid[4] | - |
| Melting Point | Not available | - |
| Boiling Point | 274.3 ± 23.0 °C (Predicted) | [6] |
| Water Solubility | 55.85 mg/L (at 2 °C) | [6][7] |
| logP | 2.09 | [8] |
| pKa | 7.68 ± 0.70 (Predicted) | [6] |
Experimental Protocols
Accurate determination of 2-Hydroxyatrazine in various matrices is crucial for environmental monitoring and toxicological studies. The following sections detail common analytical methods.
Sample Preparation: Solid-Phase Extraction (SPE) from Water
Solid-phase extraction is a widely used technique for the pre-concentration and cleanup of 2-Hydroxyatrazine from water samples prior to chromatographic analysis.
Materials:
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Graphitized carbon black (GCB) or C18 SPE cartridges
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Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
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Ethyl acetate (B1210297) (HPLC grade)
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Deionized water
-
Sample collection bottles
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Vacuum manifold
Protocol:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not go dry.
-
Sample Loading: Pass the water sample (typically 100-500 mL) through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5-10 mL of deionized water to remove interfering polar compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-20 minutes.
-
Elution: Elute the retained 2-Hydroxyatrazine with a suitable solvent. A common elution solvent is a mixture of dichloromethane and methanol (e.g., 80:20 v/v) or ethyl acetate. Collect the eluate.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of mobile phase for analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a UV detector is a common method for the quantification of 2-Hydroxyatrazine.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector
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C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water or methanol and water. A typical starting condition is 30:70 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and selectivity for the analysis of 2-Hydroxyatrazine, which often requires derivatization to increase its volatility.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (quadrupole or ion trap)
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Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Derivatization Protocol (Silylation):
-
Evaporate the sample extract to dryness.
-
Add 50 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 50 µL of a solvent such as pyridine (B92270) or acetonitrile.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
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Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp to 180 °C at 10 °C/min
-
Ramp to 280 °C at 20 °C/min, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
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Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.
Signaling Pathways and Toxicological Effects
While the parent compound atrazine is a known endocrine disruptor that can increase aromatase activity and affect steroidogenesis, 2-Hydroxyatrazine does not appear to share this mechanism. Studies have shown that 2-Hydroxyatrazine does not alter endocrine-specific endpoints in pubertal assays. The primary toxicological effect of 2-Hydroxyatrazine is nephrotoxicity (kidney damage).
While direct studies on the signaling pathways affected by 2-Hydroxyatrazine are limited, research on atrazine-induced kidney damage provides insights into potential mechanisms. Atrazine has been shown to induce oxidative stress and activate the Nrf2 and Wnt/β-catenin signaling pathways in the kidney. Given that 2-Hydroxyatrazine is a major metabolite of atrazine and is also linked to kidney damage, it is plausible that it may contribute to or independently activate these pathways.
Metabolic Pathway of Atrazine to 2-Hydroxyatrazine
The primary transformation of atrazine to 2-Hydroxyatrazine occurs through hydrolysis, a reaction that can be both chemically and biologically mediated.
Caption: Metabolic conversion of atrazine.
Hypothesized Signaling Pathway for 2-Hydroxyatrazine Nephrotoxicity
Based on the known renal toxicity of atrazine and its metabolites, the following diagram illustrates a hypothesized signaling pathway for 2-Hydroxyatrazine-induced nephrotoxicity, involving oxidative stress and the subsequent activation of the Nrf2 and Wnt/β-catenin pathways.
References
- 1. Atrazine - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ameliorative impacts of astaxanthin against atrazine-induced renal toxicity through the modulation of ionic homeostasis and Nrf2 signaling pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of atrazine toxicity on H19-7 hippocampal neurons revealed by integrated miRNA and mRNA "omics" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. 2-Hydroxyatrazine | C8H15N5O | CID 135398733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Atrazine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Prolonged exposure to the herbicide atrazine promotes kidney fibrosis by activating Wnt/β-catenin signaling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
